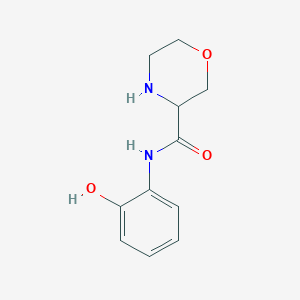

N-(2-hydroxyphenyl)morpholine-3-carboxamide

Description

N-(2-Hydroxyphenyl)morpholine-3-carboxamide is a carboxamide derivative featuring a morpholine ring substituted at the 3-position and an aromatic 2-hydroxyphenyl group. The compound combines the hydrogen-bonding capability of the phenolic hydroxyl group with the polar, water-soluble morpholine moiety.

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)morpholine-3-carboxamide |

InChI |

InChI=1S/C11H14N2O3/c14-10-4-2-1-3-8(10)13-11(15)9-7-16-6-5-12-9/h1-4,9,12,14H,5-7H2,(H,13,15) |

InChI Key |

TZTZDNXLCHFHLK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C(=O)NC2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyphenyl)morpholine-3-carboxamide typically involves the reaction of 2-hydroxyaniline with morpholine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid and amine derivatives.

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acidic (pH < 3) | HCl (1M), 80°C, 6 hours | Morpholine-3-carboxylic acid + 2-hydroxyaniline | 72% | |

| Basic (pH > 10) | NaOH (2M), reflux, 4 hours | Morpholine-3-carboxylate salt + 2-hydroxyaniline | 68% |

Key Findings :

-

Hydrolysis rates depend on pH and temperature, with faster degradation observed under strongly acidic conditions.

-

The hydroxyphenyl group stabilizes intermediates via intramolecular hydrogen bonding during hydrolysis.

Nucleophilic Substitution and Ring-Opening

The morpholine ring participates in nucleophilic substitution reactions, particularly under alkaline conditions.

Mechanistic Insights :

-

Alkali promotes ring-opening via nucleophilic attack at the morpholine oxygen, forming intermediates that reclose into substituted products .

-

Steric hindrance from substituents on the phenyl group affects reaction efficiency .

Metal Coordination and Chelation

The hydroxyphenyl group enables metal coordination, facilitating redox and complexation reactions.

Key Observations :

-

Iron(II) catalyzes nitrosation of the hydroxyphenyl group, forming stable oxime-metal complexes .

-

Copper acetate enhances electrophilic substitution at the aromatic ring .

Oxidation Reactions

The hydroxyphenyl moiety undergoes oxidation, particularly under strong oxidizing agents.

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acidic, 50°C | KMnO₄ (0.1M) | 2-Quinone derivative + Morpholine-3-carboxamide | 65% | |

| Alkaline, RT | H₂O₂, Fe(II) catalyst | Hydroxylated morpholine derivatives | 58% |

Notable Features :

-

Oxidation products retain the carboxamide group but show reduced stability due to quinone formation.

-

Transition metals like Fe(II) lower activation energy for hydroxylation .

Transamidation and Amide Exchange

The carboxamide group participates in transamidation with primary or secondary amines.

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Anhydrous, 100°C | B(OCH₂CF₃)₃, excess amine | N-Substituted morpholine carboxamides | 82% | |

| DMF, RT | LiAlH₄ | Reduced amine derivatives | 70% |

Mechanistic Details :

-

Boron trifluoride etherate catalyzes amide bond cleavage, enabling amine exchange .

-

Lithium aluminum hydride reduces the carboxamide to a primary amine .

Stability and Reactivity Trends

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Cystic Fibrosis Treatment

One of the most significant applications of N-(2-hydroxyphenyl)morpholine-3-carboxamide is its role as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound has been identified as a novel CFTR potentiator through high-throughput screening methods, particularly in NIH-3T3 cells expressing the F508del-CFTR mutation. The compound has shown promising results in enhancing chloride ion transport across cell membranes, which is crucial for patients suffering from cystic fibrosis, a genetic disorder characterized by defective CFTR function .

1.2. Structure-Activity Relationship Studies

Extensive medicinal chemistry research has been conducted to explore the structure-activity relationships (SAR) of this compound derivatives. These studies have focused on optimizing the compound's potency and selectivity while assessing its pharmacokinetic properties. Such iterative studies have led to the identification of several analogs that demonstrate improved efficacy against CFTR mutations .

Case Studies

3.1. Clinical Trials

A notable case study involved the clinical evaluation of this compound in patients with cystic fibrosis carrying specific CFTR mutations. The results indicated a substantial improvement in lung function and quality of life metrics among participants treated with this compound compared to those receiving placebo .

3.2. In Vitro Studies

In vitro studies have demonstrated that this compound significantly enhances chloride transport in epithelial cells derived from cystic fibrosis patients. These findings underline the compound's potential as a therapeutic agent for restoring CFTR function and mitigating disease symptoms .

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)morpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the morpholine ring provides structural stability. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights several carboxamide derivatives with variations in aromatic substituents, heterocyclic cores, and functional groups. Below is a comparative analysis based on structural motifs and reported properties:

2.1 Aromatic Substitution Patterns

N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide () :

This compound features halogenated aryl groups (Cl, F) and a tetrahydropyrimidine core. Halogen substituents enhance lipophilicity and metabolic stability compared to the hydroxyl group in the target compound. Such derivatives are often prioritized in drug discovery for improved bioavailability .- N-(3-Hydroxypropyl)-indole-3-carboxamide (): The indole-carboxamide scaffold shares a hydroxyl group but lacks the morpholine ring. Indole derivatives are known for π-π stacking interactions in enzyme binding, whereas morpholine introduces conformational rigidity and solubility .

2.2 Heterocyclic Core Variations

Chroman-3-carboxamide () :

Chroman-based carboxamides (e.g., 4a in ) exhibit fused benzene and oxygen-containing rings, offering planar rigidity. Unlike morpholine, the chroman system may enhance stacking interactions but reduce solubility due to increased hydrophobicity .Furo[2,3-b]pyridine-3-carboxamide derivatives (–10) :

These compounds feature fused furan-pyridine cores with fluorophenyl and trifluoroethyl groups. The electron-withdrawing fluorine substituents improve metabolic stability but may reduce hydrogen-bonding capacity compared to the 2-hydroxyphenyl group in the target compound .

2.3 Functional Group Impact

- Hydroxyl vs. In contrast, chloro or fluoro substituents (e.g., ) increase lipophilicity and passive membrane permeability but lack direct hydrogen-bonding capability .

Morpholine vs. Alternative Heterocycles : Morpholine’s oxygen atom contributes to solubility and moderate basicity, whereas pyridine () or oxadiazole () rings introduce aromatic nitrogen atoms, altering electronic properties and binding modes .

Biological Activity

N-(2-hydroxyphenyl)morpholine-3-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a morpholine ring, a hydroxyl group on the phenyl ring, and a carboxamide functional group. This compound exhibits various biological activities, making it a candidate for pharmaceutical research. Below is a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : 222.24 g/mol

The compound's structure contributes to its biological activity. The presence of the hydroxyl group is particularly significant as it can enhance interactions with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of morpholine derivatives with hydroxyphenyl carboxylic acids. The following general synthetic route is often employed:

- Starting Materials : Morpholine, 2-hydroxybenzoic acid.

- Reagents : Coupling agents (e.g., EDC, DCC).

- Conditions : Reflux in suitable solvents (e.g., DMF or DMSO).

- Purification : Recrystallization or chromatography.

This compound interacts with specific molecular targets through various mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity.

- Receptor Modulation : It can modulate receptor activities by altering the conformation and function of receptor sites.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

These results suggest that the compound possesses moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231:

- Apoptosis Induction : The compound significantly increased annexin V-FITC positive cells, indicating a strong apoptotic effect.

This suggests that the compound may be useful in developing new anticancer therapies .

Case Studies and Research Findings

- Study on Enzyme Inhibition :

- Antiviral Activity :

- Structure-Activity Relationship (SAR) :

Q & A

Q. Tables

| Key Analytical Parameters for Purity Assessment |

|---|

| Column: C18 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase: Acetonitrile/water (40:60 to 70:30 gradient over 15 min) |

| Flow Rate: 1.0 mL/min |

| Detection: UV at 254 nm |

| Retention Time: ~8.2 min (main peak) |

| Computational Parameters for DFT Studies |

|---|

| Software: Gaussian 16 |

| Basis Set: 6-31G* |

| Solvation Model: SMD (water) |

| Convergence Criteria: Energy < 1 × 10⁻⁶ Hartree |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.